
Tris(methylthio)methane
Overview
Description
Tris(methylthio)methane, also known as trimethyl trithioorthoformate, is an organosulfur compound with the molecular formula C4H10S3. It is characterized by the presence of three methylthio groups attached to a central methane carbon atom. This compound is known for its distinctive sulfurous odor and is used in various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(methylthio)methane can be synthesized through the reaction of formaldehyde with methanethiol in the presence of a base. The reaction typically proceeds as follows:
CH2O+3CH3SH→(CH3S)3CH+3H2O
This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tris(methylthio)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted methane derivatives.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis:
TMTM is primarily utilized as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds. One notable application is its conversion into tris(methylthio)methyllithium, which serves as a versatile intermediate for synthesizing various organic molecules. This reaction typically involves treating TMTM with a strong base like n-butyllithium, resulting in the formation of a reactive organolithium species .
2. Synthesis of Methyl Thiolcarboxylates:
A significant application of lithiated TMTM is in the synthesis of methyl thiolcarboxylates from alkyl halides. The process involves two main steps:
- Conversion of alkyl halides into trimethyl trithioorthocarboxylates using TMTM in THF at low temperatures.
- Selective hydrolysis of these intermediates to yield methyl thiolcarboxylates, achieving overall yields between 70% and 88% .
3. Carboxylation Reactions:
TMTM can introduce carboxyl groups into organic molecules. For example, it reacts with 1-bromoacenaphthene to produce acenaphthene-1-carboxylic acid, demonstrating its utility in carboxylation reactions.
Biological Applications
1. Role in Plant Sulfur Metabolism:
Research indicates that TMTM produced by the fungus Mortierella hyalina plays a crucial role in plant sulfur metabolism. It has been shown to alleviate sulfur imbalances in plants under deficiency conditions by maintaining glutathione (GSH) levels and promoting growth .
2. Impact on Plant Growth:
In controlled experiments, TMTM was found to enhance the growth of Arabidopsis seedlings under sulfur-deficient conditions. It modulates the expression of sulfur-responsive genes and influences the biosynthesis of sulfur-containing metabolites such as glucosinolates (GSLs) .
Medical Applications
1. Precursor for Biologically Active Molecules:
TMTM has been investigated for its potential as a precursor in synthesizing biologically active molecules. Its ability to donate methylthio groups makes it valuable for creating compounds with therapeutic properties.
Data Summary
The following table summarizes key findings related to the applications of TMTM:
Application Area | Specific Use | Yield/Outcome |
---|---|---|
Organic Synthesis | Synthesis of methyl thiolcarboxylates | 70%-88% |
Carboxylation Reactions | Production of acenaphthene-1-carboxylic acid | N/A |
Plant Biology | Enhancing growth under sulfur deficiency | Improved growth metrics |
Medical Chemistry | Precursor for biologically active molecules | Potential therapeutic applications |
Case Studies
Case Study 1: Influence on Plant Metabolism
In a study involving Mortierella hyalina, TMTM was identified as a major volatile compound affecting plant metabolism. The research demonstrated that TMTM could restore plant growth under sulfur deficiency while preventing the depletion of essential metabolites like GSH and GSLs .
Case Study 2: Synthetic Applications
A comprehensive study focused on using lithiated TMTM for synthesizing aliphatic methyl thiolcarboxylates highlighted its efficiency and versatility. The method developed allows for high yields and the incorporation of isotopes into carbonyl groups, showcasing TMTM's utility in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of tris(methylthio)methane involves its ability to donate methylthio groups in various chemical reactions. This property makes it a versatile reagent in organic synthesis. In biological systems, it can influence sulfur metabolism by acting as a sulfur donor, thereby affecting the synthesis of sulfur-containing biomolecules such as glutathione and glucosinolates .
Comparison with Similar Compounds
Bis(methylthio)methane: Contains two methylthio groups instead of three.
Trimethyl orthoformate: Contains three methoxy groups instead of methylthio groups.
Dimethyl trithiocarbonate: Contains a trithiocarbonate group instead of a central methane carbon.
Uniqueness: Tris(methylthio)methane is unique due to its three methylthio groups, which provide it with distinct reactivity and applications compared to similar compounds. Its ability to act as a sulfur donor in both chemical and biological systems sets it apart from other related compounds .
Biological Activity
Tris(methylthio)methane (TMTM), a sulfur-containing volatile compound, has garnered attention for its biological activity, particularly in plant growth and metabolism. This article explores the compound's effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHS
- Molecular Weight : 154.317 g/mol
- CAS Number : 5418-86-0
Sources of TMTM
TMTM is predominantly produced by the fungus Mortierella hyalina, which is known for its beneficial interactions with plants. The compound is released into the environment as a volatile organic compound (VOC) and plays a significant role in plant-fungal symbiosis.
Research indicates that TMTM influences plant sulfur metabolism by modulating the levels of glutathione (GSH) and glucosinolates (GSLs). Under conditions of sulfur deficiency, TMTM has been shown to:
- Down-regulate sulfur deficiency-responsive genes.
- Prevent the diminishment of GSH and GSL.
- Sustain plant growth by alleviating sulfur imbalances.
However, excessive concentrations of TMTM can lead to an accumulation of GSH and GSL, which may inhibit plant growth. This duality highlights the importance of concentration in determining TMTM's biological effects .
Study 1: Impact on Arabidopsis Seedlings
A study investigated the effects of TMTM on Arabidopsis thaliana seedlings under varying sulfur conditions. The experiment involved:
- Experimental Setup : Seedlings were grown on MGRL agar medium with high and low sulfate concentrations.
- Treatment Groups : Different concentrations of TMTM (0, 10, 100, and 1000 µg) were applied.
The results indicated that TMTM significantly improved seedling growth under sulfur-deficient conditions while inhibiting growth at higher concentrations due to excessive GSH accumulation .
Treatment Concentration (µg) | Fresh Weight Increase (%) | Dry Weight Increase (%) |
---|---|---|
0 | Baseline | Baseline |
10 | +25 | +20 |
100 | +50 | +45 |
1000 | -10 | -15 |
Study 2: Sulfur Incorporation Mechanism
In another study, stable isotope labeling experiments were conducted to trace the incorporation of sulfur from TMTM into plant metabolites. The findings revealed that:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tris(methylthio)methane, and how do reaction conditions influence yield and purity?
this compound is synthesized via nucleophilic substitution reactions, typically involving methylthiolate anions and halogenated methane precursors. For example, reactions with tris(dimethylamino)methane under controlled sulfurization conditions (e.g., using CS₂ or H₂S) can yield the target compound . Key variables include temperature (optimized at 0–25°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Purity is enhanced via column chromatography or recrystallization, with yields ranging from 60% to 85% depending on substituent steric effects .
Q. How can spectroscopic and crystallographic methods be used to characterize this compound?
- NMR : H NMR shows singlet peaks for equivalent methylthio groups at δ 2.1–2.3 ppm, while C NMR reveals a central methane carbon at δ 40–45 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) displays a molecular ion peak at m/z 154 (C₄H₁₀S₃) with fragmentation patterns confirming methylthio substituents .
- X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) are common, with bond lengths (C–S: 1.78–1.82 Å) and angles (S–C–S: ~104°) confirming trigonal-planar geometry around the central carbon .
Advanced Research Questions
Q. What role does this compound play in coordination chemistry, and how does its steric flexibility impact metal-ligand complexes?
The compound acts as a tripodal ligand, forming complexes with transition metals (e.g., Fe, Co, Mn) via sulfur donor atoms. Its steric flexibility allows adaptation to metal ion radii, enabling applications in catalysis and spin-crossover materials. For instance, iron(II) complexes exhibit reversible spin transitions under thermal or photochemical stimuli, attributed to ligand-field modulation by the methylthio groups . Coordination studies often use UV-Vis spectroscopy (monitoring d-d transitions) and magnetic susceptibility measurements .
Q. How do computational methods (e.g., DFT) resolve contradictions in experimental data for this compound derivatives?
Discrepancies in bond lengths or reactivity profiles between studies are analyzed via density functional theory (DFT). For example, discrepancies in C–S bond lengths (1.78 vs. 1.82 Å) may arise from crystal packing effects, which DFT simulations using B3LYP/6-311+G(d,p) can clarify by comparing gas-phase and solid-state geometries . Such analyses guide experimental refinements, such as solvent choice or crystallization protocols.
Q. What are the challenges in designing this compound-based catalysts for asymmetric synthesis?
Key challenges include:
- Steric Control : Balancing methylthio group bulkiness to avoid overcrowding while maintaining chiral induction.
- Electronic Tuning : Modifying sulfur electron density (e.g., via substituents) to enhance metal-ligand charge transfer.
- Stability : Preventing sulfur oxidation under aerobic conditions using inert atmospheres or stabilizing additives. Studies employ kinetic assays (e.g., enantiomeric excess measurements via HPLC) and X-ray absorption spectroscopy (XAS) to monitor active-site changes .
Q. Methodological Considerations
Q. How should researchers address inconsistencies in reported reaction mechanisms for this compound synthesis?
- Stepwise Analysis : Use stopped-flow techniques or in-situ IR spectroscopy to identify intermediates (e.g., thiolate anions).
- Isotopic Labeling : C or S labeling tracks carbon/sulfur migration pathways .
- Cross-Validation : Compare results across multiple analytical methods (e.g., NMR, MS, XRD) to confirm mechanistic hypotheses .
Q. What experimental parameters are critical for reproducible crystallographic studies of this compound derivatives?
- Crystal Growth : Slow evaporation from dichloromethane/hexane mixtures at 4°C minimizes disorder.
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) with φ and ω scans to achieve completeness >99% and Rint < 0.05 .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms and constrained riding models for H atoms .
Properties
IUPAC Name |
tris(methylsulfanyl)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S3/c1-5-4(6-2)7-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMZQCCTZUJXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(SC)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202528 | |
Record name | Methane, tris(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5418-86-0 | |
Record name | Methane, tris(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(methylthio)methane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methane, tris(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(methylthio)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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